Based on its identification as a potential HDAC inhibitor, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide shows promise as a lead compound for developing novel LRAs for HIV treatment. [] LRAs aim to reactivate latent HIV reservoirs, allowing for their elimination by the immune system or antiviral therapies. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2